N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide is an organic compound that features both an ether and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Nucleophilic Substitution: The reaction between 4-nitrophenol and 3-methoxypropylamine in the presence of a base such as sodium hydroxide to form N-(3-methoxypropyl)-4-nitrophenol.
Acylation: The intermediate N-(3-methoxypropyl)-4-nitrophenol is then acylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products:
Reduction: N-(3-methoxypropyl)-2-(4-aminophenoxy)acetamide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
N-(3-methoxypropyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amine group instead of a nitro group.
N-(3-methoxypropyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both a nitro group and an ether linkage, which can impart specific chemical and physical properties.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-18-8-2-7-13-12(15)9-19-11-5-3-10(4-6-11)14(16)17/h3-6H,2,7-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYRHZJOXDUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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